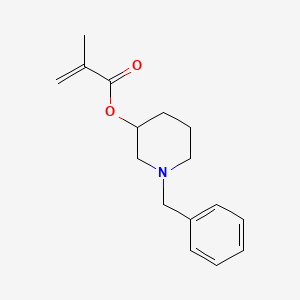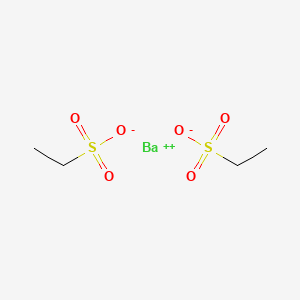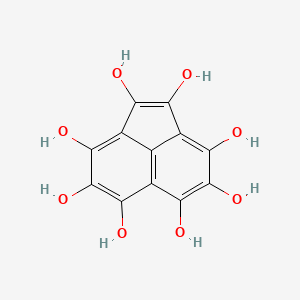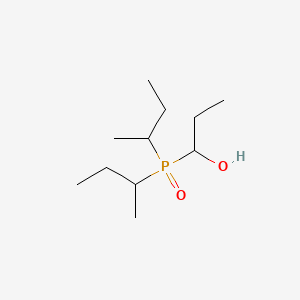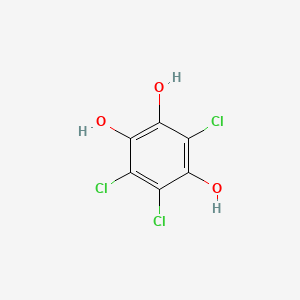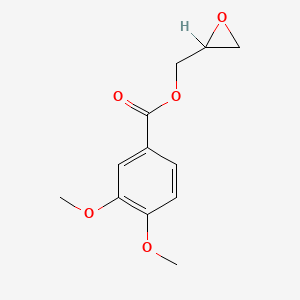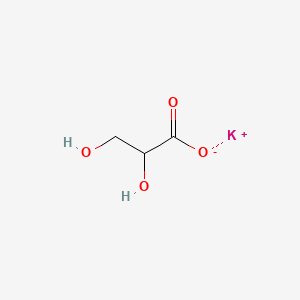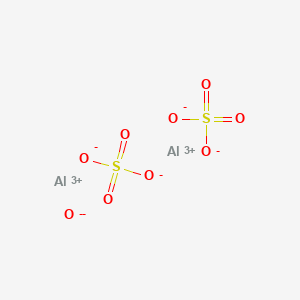
Aluminum oxide sulfate (Al2O(SO4)2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum oxide sulfate (Al2O(SO4)2) is a chemical compound that combines aluminum, oxygen, and sulfate ions. It is a white crystalline solid that is soluble in water and has various industrial and scientific applications. This compound is known for its role in water purification, paper manufacturing, and as a catalyst in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aluminum oxide sulfate can be synthesized by reacting aluminum hydroxide (Al(OH)3) with sulfuric acid (H2SO4). The reaction is as follows: [ 2Al(OH)3 + 3H2SO4 \rightarrow Al2(SO4)3 + 6H2O ] This reaction produces aluminum sulfate, which can then be further processed to obtain aluminum oxide sulfate.
Industrial Production Methods
In industrial settings, aluminum oxide sulfate is typically produced by gently calcining aluminum-containing materials such as clays or bauxite, followed by mixing with sulfuric acid and water. The mixture is heated gradually to boiling, and the formation of aluminum sulfate is exothermic, often requiring no external heat source .
Chemical Reactions Analysis
Types of Reactions
Aluminum oxide sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aluminum oxide (Al2O3) and sulfur trioxide (SO3).
Reduction: It can be reduced under certain conditions to form aluminum and sulfur dioxide (SO2).
Decomposition: It decomposes at high temperatures to form aluminum oxide and sulfur trioxide.
Common Reagents and Conditions
Common reagents used in reactions with aluminum oxide sulfate include sulfuric acid, sodium hydroxide, and various reducing agents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from reactions involving aluminum oxide sulfate include aluminum oxide, sulfur trioxide, and water. These products are often used in further industrial processes or scientific research .
Scientific Research Applications
Aluminum oxide sulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including the decomposition of other compounds.
Biology: It is used in the preparation of certain biological samples and as a reagent in biochemical assays.
Industry: It is used in water treatment, paper manufacturing, and as a component in certain types of cement
Mechanism of Action
The mechanism by which aluminum oxide sulfate exerts its effects involves its ability to act as a coagulating agent. In water treatment, for example, it promotes the collision of particles by neutralizing their charges, leading to the formation of larger aggregates that can be easily removed. In catalytic applications, it provides a surface for reactions to occur, enhancing reaction rates and selectivity .
Comparison with Similar Compounds
Similar Compounds
Aluminum sulfate (Al2(SO4)3): Similar in composition but lacks the oxide component.
Aluminum oxide (Al2O3):
Aluminum hydroxide (Al(OH)3): Used as a precursor in the synthesis of aluminum oxide sulfate and other aluminum compounds
Uniqueness
Aluminum oxide sulfate is unique due to its combination of aluminum, oxygen, and sulfate ions, which gives it distinct properties and applications. Its ability to act as both a coagulating agent and a catalyst makes it valuable in various industrial and scientific contexts.
Properties
CAS No. |
12252-79-8 |
|---|---|
Molecular Formula |
Al2O9S2 |
Molecular Weight |
262.1 g/mol |
IUPAC Name |
dialuminum;oxygen(2-);disulfate |
InChI |
InChI=1S/2Al.2H2O4S.O/c;;2*1-5(2,3)4;/h;;2*(H2,1,2,3,4);/q2*+3;;;-2/p-4 |
InChI Key |
AKKWHQXXZJRCNL-UHFFFAOYSA-J |
Canonical SMILES |
[O-2].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



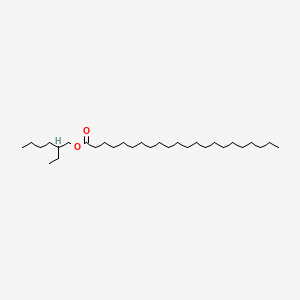
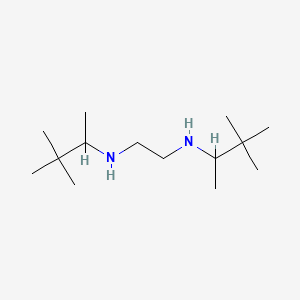
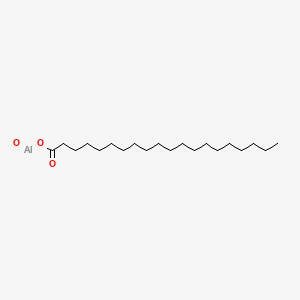
![acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury](/img/structure/B15176582.png)

